N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
Description
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic small molecule featuring a benzothiazole core substituted with a chloro group at position 5 and a methyl group at position 2. The benzothiazole moiety is linked via a propanamide chain to a 4-fluorobenzenesulfonyl group. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3S2/c1-10-13(18)6-7-14-16(10)21-17(25-14)20-15(22)8-9-26(23,24)12-4-2-11(19)3-5-12/h2-7H,8-9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWOBCJZRUBSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on a thorough examination of existing literature.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H13ClFNO2S
- Molecular Weight : 323.79 g/mol
Biological Activity Overview
Benzothiazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that benzothiazole compounds possess significant antimicrobial properties against various pathogens. The specific compound under review has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The compound has been tested in vitro and has shown promising results in reducing the viability of cancer cell lines .
- Antioxidant Activity : The antioxidant potential of benzothiazoles is attributed to their ability to scavenge free radicals, which contributes to cellular protection against oxidative stress .
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, including those related to inflammation and cancer .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Condensation Reactions : Utilizing 2-amino thiophenol and appropriate aldehydes or acyl chlorides under controlled conditions .
- Cyclization Processes : These processes are crucial for forming the benzothiazole ring structure .
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
- Antioxidant Activity Evaluation :
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide exhibit promising anticancer properties. For instance, studies have shown that benzothiazole derivatives can selectively inhibit Src family kinases (SFKs), which are implicated in cancer progression. The ability of these compounds to target specific kinases suggests their potential as anticancer agents .
Mechanism of Action
The compound's structure allows it to interact with various biological targets, potentially leading to the inhibition of tumor growth. It is hypothesized that the sulfonamide and benzothiazole moieties contribute to its biological activity by enhancing binding affinity to target proteins involved in cancer cell signaling pathways .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its enzyme inhibitory properties. Its sulfonyl group is known to interact with serine and cysteine residues in enzymes, suggesting applications in the design of selective enzyme inhibitors for therapeutic purposes .
Drug Development
The compound serves as a lead structure for the development of new drugs targeting specific diseases. Its unique chemical properties allow researchers to modify its structure to enhance efficacy and reduce toxicity. The ongoing exploration of structure-activity relationships (SAR) is critical for optimizing its pharmacological profile .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group exhibits moderate oxidation susceptibility under controlled conditions:
Key findings from controlled oxidation studies:
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Sulfur oxidation occurs preferentially at the sulfonamide moiety over benzothiazole sulfur due to steric shielding from the chloro-methyl substituent.
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Strong oxidants like KMnO₄ lead to complete ring cleavage of the benzothiazole system.
Reduction Reactions
Selective reduction pathways have been characterized:
Notable observations:
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LiAlH₄ achieves 78% conversion to the amine without affecting sulfonamide integrity .
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Zinc-mediated reduction preserves benzothiazole structure while modifying sulfonamide.
Hydrolysis Reactions
Stability under hydrolytic conditions:
| Medium | Conditions | Degradation Products | References |
|---|---|---|---|
| Acidic (1M HCl) | 100°C, 24 hrs | 5-chloro-4-methyl-1,3-benzothiazol-2-amine + 3-(4-fluorophenylsulfonyl)propanoic acid | |
| Basic (1M NaOH) | 80°C, 12 hrs | Same as acidic hydrolysis but with faster amide cleavage kinetics |
Hydrolysis studies reveal:
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Amide bond cleavage occurs 3.2x faster in basic vs acidic conditions.
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Benzothiazole ring remains intact under standard hydrolysis protocols.
Substitution Reactions
Electrophilic/nucleophilic substitution patterns:
Critical insights:
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Bromination occurs regioselectively at benzothiazole C-6 position (68% yield).
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Sulfonamide nitrogen shows limited nucleophilicity, requiring strong bases for alkylation .
Coupling Reactions
Utilization in synthetic diversification:
Performance metrics:
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Suzuki couplings achieve 45-72% yields depending on boronic acid substituents.
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HATU-mediated couplings show excellent retention of stereochemical integrity.
Mechanistic Considerations
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Steric Effects : The 5-chloro-4-methyl substitution on benzothiazole creates a steric barrier, reducing reactivity at C-2 and C-7 positions.
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Electronic Effects : Electron-withdrawing sulfonamide group directs electrophiles to benzothiazole's electron-rich regions .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions by 40-60% compared to THF.
This compound's reactivity profile suggests potential for creating targeted analogs through:
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Directed C-H functionalization of benzothiazole
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Sequential modification of sulfonamide/amide groups
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Metal-catalyzed cross-couplings for structural diversification
Experimental data indicates that reaction outcomes are highly sensitive to temperature control and catalyst loading, requiring precise optimization for each transformation .
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b) and 17c
- Structural Differences: 17b and 17c incorporate a nitrobenzenesulfonyl group, whereas the target compound uses a 4-fluorobenzenesulfonyl substituent. Both 17b and 17c feature additional phenyl or indole substituents on the propanamide chain, increasing molecular bulk compared to the target compound.
- Physicochemical Properties: Melting Points: 17b (111.5–111.7°C) and 17c (140.0–140.4°C) exhibit lower melting points than the triazine-based analogues in (237–279°C), likely due to reduced rigidity and fewer hydrogen-bonding groups .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- This analogue shares the benzothiazole core but replaces the fluorobenzenesulfonyl group with a triazolothiazole-sulfanyl moiety. However, the increased molecular complexity may reduce solubility compared to the target compound.
Triazine-Based Analogues with Sulfamoyl and Benzamide Groups
Compounds 51–55 (e.g., 4-benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) exhibit:
- Higher Melting Points (237–279°C) : Attributed to rigid triazine cores and extensive hydrogen bonding from sulfamoyl (–SO₂NH–) and benzamide groups.
- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃ in 52 ) increase thermal stability, while methoxy groups (e.g., 53 , 54 ) may enhance solubility. The target compound’s propanamide linker likely confers greater conformational flexibility, which could improve binding to flexible active sites.
Propanamide Analogues with Fluorinated Substituents
- 3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide (Similarity: 0.91):
- Shares the propanamide backbone but positions the chloro substituent on the alkyl chain rather than the benzothiazole ring.
- The isoxazole-sulfamoyl group may offer different electronic effects compared to the target’s fluorobenzenesulfonyl moiety.
Key Data and Comparative Analysis
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Substituent Effects and Structure-Activity Relationships (SAR)
- Chloro and Methyl Groups : The 5-chloro-4-methyl substitution on the benzothiazole increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Flexibility vs. Rigidity : The propanamide linker in the target compound offers conformational flexibility, contrasting with the rigid triazine-based structures in . This flexibility could be advantageous in binding to dynamic biological targets .
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide?
Methodological Answer: The synthesis typically involves coupling a benzothiazol-2-amine derivative with a sulfonylated propanamide moiety. Key steps include:
Q. Table 1: Comparison of Synthetic Methods
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Q. Table 2: Key Spectral Signatures
| Functional Group | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Benzothiazole ring | 7.2–8.1 (aromatic H) | - |
| Sulfonyl group | - | 1150–1350 (SO asym/sym) |
| Amide carbonyl | 168–172 (C=O in C) | 1650–1700 |
Advanced Research Questions
Q. How can electronic effects of substituents (e.g., 4-fluorobenzenesulfonyl) influence the compound’s reactivity in biological assays?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : The 4-fluorobenzenesulfonyl group enhances electrophilicity, potentially improving binding to target enzymes (e.g., PFOR inhibitors via amide anion interactions) .
- SAR studies : Replace the fluorophenyl group with other EWGs (e.g., -CF, -NO) and compare inhibition kinetics. Use docking simulations to predict binding affinities .
Q. Experimental Design Tip :
Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer:
Q. Table 3: Troubleshooting Data Conflicts
| Discrepancy | Likely Cause | Resolution Strategy |
|---|---|---|
| NMR peak splitting | Dynamic proton exchange | Use DMSO-d to slow exchange |
| IR band broadening | Impurities or hydration | Recrystallize and dry under vacuum |
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles. Compare with X-ray data to assess accuracy .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., PFOR enzyme). Parameterize sulfonyl and amide groups for accurate scoring .
Q. Workflow :
Generate .mol2 files from crystallographic data .
Run docking simulations with flexible side chains in the active site.
Validate using free-energy perturbation (FEP) for binding affinity predictions .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?
Methodological Answer:
- Variation points : Modify the benzothiazole (e.g., substituents at position 5) or sulfonyl group (e.g., alkyl vs. aryl).
- Assay design :
Case Example : describes triazine derivatives with substituent-dependent bioactivity. Apply similar logic by synthesizing analogs with halogens or methoxy groups and measuring potency shifts .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or mixtures (EtOH:HO) for slow evaporation .
- Additives : Use seed crystals or ionic liquids to induce nucleation.
- Software : SHELXD for phase problem resolution; SHELXL for refinement (rigid-body then anisotropic) .
Pro Tip : If twinning occurs, collect data at multiple wavelengths (e.g., synchrotron sources) and use TWINLAW in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
